molecular formula C11H11NO2 B13157360 2-methyl-1H-indol-3-yl acetate CAS No. 1262802-61-8

2-methyl-1H-indol-3-yl acetate

Cat. No.: B13157360
CAS No.: 1262802-61-8
M. Wt: 189.21 g/mol
InChI Key: QBVPAQSESBLZEM-UHFFFAOYSA-N
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Description

2-methyl-1H-indol-3-yl acetate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-indol-3-yl acetate typically involves the esterification of 2-methyl-1H-indole-3-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The esterification can be achieved using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 2-methyl-1H-indol-3-yl acetate involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it can bind to serotonin receptors, influencing neurotransmission and mood regulation . Additionally, its ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1H-indol-3-yl acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity.

Properties

CAS No.

1262802-61-8

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(2-methyl-1H-indol-3-yl) acetate

InChI

InChI=1S/C11H11NO2/c1-7-11(14-8(2)13)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3

InChI Key

QBVPAQSESBLZEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)OC(=O)C

Origin of Product

United States

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